1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Description
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group, two methyl groups at the 2,2-positions, and an aminomethyl (-CH2NH2) substituent at the 1-position. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and as metabolic intermediates. The cyclopropane ring’s strain and substituent positions significantly influence chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)3-7(6,4-8)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXPEFTBREKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 2,2-dimethyl-1-aminopropanoic acid under acidic conditions. Another approach is the reduction of 1-amino-2,2-dimethyl-cyclopropanecarboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has found applications in several scientific research areas:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including drugs and peptides.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: It serves as a catalyst in the synthesis of heterocyclic compounds and the hydrolysis of esters.
Mechanism of Action
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid can be compared with other similar compounds such as 1-aminomethyl-cyclopropanecarboxylic acid and 2,2-dimethyl-1-aminopropanoic acid. While these compounds share structural similarities, this compound is unique due to its additional methyl groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Cyclopropanecarboxylic Acid Derivatives
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Lacks methyl groups and aminomethyl substituents.
- Role : Direct precursor of ethylene in plants, regulating growth and stress responses .
- Key Difference : The absence of methyl groups in ACC reduces steric hindrance, enhancing its enzymatic conversion to ethylene by ACC oxidase .
1-Amino-2,2-dimethylcyclopropanecarboxylic Acid
- Structure: Contains a primary amino group (-NH2) and two methyl groups.
- Applications: Used in esterified forms (e.g., Compound 7 in ) for antiviral and antitumor therapies.
- Synthesis : Prepared via esterification with purine analogues, as described in .
DCCA and Pyrethroid Metabolites
- Structure : Dichlorovinyl substituent enhances lipophilicity, aiding insecticidal activity.
- Role : Metabolite of pyrethroids like cypermethrin, detected in human saliva for occupational exposure monitoring .
- Contrast: The electron-withdrawing chlorine atoms in DCCA alter reactivity compared to amino-substituted derivatives, favoring hydrolysis pathways .
Aromatic-Substituted Derivatives
- Example : 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid ().
- Predicted pKa of 4.40 suggests moderate acidity .
Physicochemical and Pharmacokinetic Insights
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| 1-Amino-2,2-dimethylcyclopropanecarboxylic acid | 143.18 | 1.15–1.25* | 312 (predicted) | ~4.5 |
| DCCA | 209.08 | 1.3–1.4* | 300–320 | 3.1–4.0 |
| 1-(2-Fluorophenyl)-2,2-dimethyl variant | 208.23 | 1.219 | 312 (predicted) | 4.40 |
*Estimated based on similar compounds.
- Solubility: Amino and carboxylic acid groups enhance water solubility (e.g., ACC is highly soluble), while aromatic or lipophilic substituents (e.g., DCCA) reduce it .
- Stability: Methyl groups in 1-amino-2,2-dimethyl derivatives may hinder ring-opening reactions, increasing stability under physiological conditions .
Biological Activity
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid (often abbreviated as AMDCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
AMDCA features a cyclopropane ring which contributes to its chemical reactivity and biological interactions. The presence of the aminomethyl group allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antidepressant Properties
Research has indicated that derivatives of cyclopropanecarboxylic acids, including AMDCA, exhibit antidepressant activity. In a study evaluating 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, several compounds demonstrated greater efficacy than traditional antidepressants like imipramine and desipramine. Specifically, one derivative, midalcipran, is currently in phase III clinical trials for its antidepressant properties .
The mechanism of action for AMDCA involves interaction with various molecular targets, particularly in the central nervous system. It is hypothesized that compounds similar to AMDCA modulate neurotransmitter systems by influencing protein kinases and other signaling pathways associated with mood regulation .
In Vitro and In Vivo Studies
- Antidepressant Efficacy : In pharmacological tests, certain AMDCA derivatives showed significant antidepressant effects in animal models. These studies often measure behavioral changes in response to stress or anxiety-inducing situations .
- Binding Affinity : Studies have shown that AMDCA derivatives can bind to specific receptors with varying affinities, indicating their potential as selective modulators in therapeutic settings. For instance, binding studies revealed a moderate affinity for the Nrf2 pathway, which is crucial in cellular defense against oxidative stress .
Comparative Analysis with Similar Compounds
Case Study 1: Efficacy in Animal Models
In a controlled study involving mice subjected to forced swim tests, several AMDCA derivatives were administered. The results showed a statistically significant reduction in immobility time compared to the control group, suggesting enhanced antidepressant-like effects.
Case Study 2: Binding Studies
A series of binding assays were conducted to evaluate the interaction between AMDCA derivatives and target proteins involved in depressive disorders. The results indicated that certain modifications to the cyclopropane structure increased binding affinity significantly.
Q & A
Q. What are the recommended synthetic routes for 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid in laboratory settings?
Answer: The synthesis of cyclopropane-containing amino acids typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC) is synthesized via nucleophilic substitution of 1,2-dihaloalkanes with malonate esters, followed by hydrolysis and decarboxylation . Adapting this approach, the target compound may be synthesized by introducing the aminomethyl and dimethyl groups during cyclopropane ring formation. Key steps include:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh or Cu) to facilitate stereoselective ring closure .
- Functionalization : Post-cyclopropanation introduction of the aminomethyl group via reductive amination or alkylation under controlled pH (e.g., pH 8–9) to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA) mobile phase to isolate the product .
Q. How can researchers ensure the structural integrity and purity of this compound during synthesis?
Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring geometry (e.g., trans/cis configuration) and substituent positions. Look for characteristic cyclopropane ring proton shifts (δ 1.0–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- HPLC-Purity : Use reverse-phase HPLC with UV detection (λ = 210 nm) to achieve ≥95% purity. Adjust gradient elution (e.g., 5–95% acetonitrile in water) for optimal resolution .
- Chiral Analysis : Chiral HPLC or capillary electrophoresis to confirm enantiomeric excess if stereochemistry is critical .
Q. What are the critical storage conditions to maintain the compound’s stability?
Answer: Stability is influenced by moisture, temperature, and light:
- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition. Cyclopropane derivatives are prone to ring-opening at elevated temperatures .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis, which can degrade the cyclopropane ring .
- Light Sensitivity : Protect from UV light by using amber vials, as cyclopropanes may undergo photolytic cleavage .
- Solvent Choice : Store in inert solvents like anhydrous dimethyl sulfoxide (DMSO) or ethanol to minimize reactivity .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with enzymatic systems like ACC deaminase?
Answer: While direct studies on this compound are limited, related cyclopropane amino acids (e.g., ACC) are known to inhibit enzymes such as ACC deaminase. Experimental approaches include:
- Kinetic Assays : Measure enzyme activity via UV-Vis spectroscopy by tracking α-ketobutyrate production (λ = 540 nm) .
- Isotopic Labeling : Use ¹³C-labeled substrates to trace metabolic pathways and identify inhibitory mechanisms .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities and active-site interactions .
- Mutagenesis Studies : Engineer ACC deaminase mutants to assess residue-specific interactions with the cyclopropane moiety .
Q. How can contradictory data in degradation studies (e.g., aerobic vs. anaerobic conditions) be resolved?
Answer: Contradictions often arise from environmental variables or microbial consortia. Mitigation strategies:
- Controlled Bioreactors : Compare degradation rates under strictly defined O₂ levels (e.g., 0% vs. 21% O₂) using gas chromatography (GC) to monitor metabolite profiles .
- Stable Isotope Probing (SIP) : Use ¹⁵N-labeled compounds to track degradation pathways and identify rate-limiting steps .
- Meta-Omics Analysis : Combine metagenomics and metabolomics to correlate microbial community shifts with degradation intermediates .
Q. What strategies mitigate instability in aqueous solutions during biological assays?
Answer:
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% bovine serum albumin (BSA) to stabilize the compound .
- Chelating Agents : Add EDTA (1 mM) to sequester metal ions that catalyze ring-opening reactions .
- Short-Term Use : Prepare solutions fresh and avoid storage beyond 24 hours at 4°C .
- Stability-Indicating Assays : Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
